molecular formula C36H18F12O2 B3429624 3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol CAS No. 756491-54-0

3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol

Cat. No.: B3429624
CAS No.: 756491-54-0
M. Wt: 710.5 g/mol
InChI Key: PGXMYJSTCAQJBY-UHFFFAOYSA-N
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Description

This compound features a naphthalen-2-ol core substituted with two 3,5-bis(trifluoromethyl)phenyl groups and an additional hydroxylated naphthalene moiety. Its structural complexity arises from:

  • Electron-withdrawing substituents: The trifluoromethyl (-CF₃) groups impart hydrophobicity and metabolic stability while lowering electron density in the aromatic rings .
  • Hydroxyl groups: The phenolic -OH groups enable hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18F12O2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16,49-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXMYJSTCAQJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O)O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144324
Record name (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
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Molecular Weight

710.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756491-54-0, 849939-13-5
Record name (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
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Record name (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
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Record name (S)-(-)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-bi-2-naphthol
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Biological Activity

The compound 3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological assays.

  • Molecular Formula : C24H19F6O
  • Molecular Weight : 450.4 g/mol
  • LogP : 8.31560 (indicating high lipophilicity)

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds containing the trifluoromethyl moiety, particularly their antimicrobial and anticancer properties. The specific compound in focus has shown promise in various assays.

Antimicrobial Activity

Research indicates that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibit significant antimicrobial effects. For instance, compounds with similar structural motifs have demonstrated activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2 µg/mL against several bacterial strains, including:
    • Staphylococcus aureus
    • Bacillus subtilis
    • Enterococcus species

The introduction of hydrophobic substituents on the phenyl rings tends to enhance the antimicrobial potency of these compounds .

Cytotoxicity Studies

In cytotoxicity assessments using human cell lines (HEK-293), several derivatives exhibited varying levels of toxicity. The least toxic compound showed an IC50 value of 9.15 µg/mL, indicating a moderate safety profile for further investigation .

Structure-Activity Relationship (SAR)

The biological activity of trifluoromethyl-substituted compounds is often linked to their structural features:

  • Substitution Patterns :
    • Para-substituted compounds generally show higher potency than meta-substituted ones.
    • The presence of lipophilic groups enhances antibacterial activity.
  • Hydrophobicity :
    • Compounds with higher LogP values tend to exhibit better antimicrobial properties due to increased membrane permeability.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Chemical Communications investigated various derivatives of bis(trifluoromethyl)phenyl compounds and their efficacy against bacterial strains. The results indicated that certain structural modifications significantly improved their antibacterial activity .
  • Cytotoxicity Assessment :
    In another research effort, the cytotoxic effects of several derivatives were evaluated on HEK-293 cells to determine their viability at different concentrations. This study aimed to identify candidates for further therapeutic development while minimizing toxicity .

Comparison with Similar Compounds

(a) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol ()
  • Structure: A propanol chain linked to a 3,5-bis(trifluoromethyl)phenyl group.
  • Synthesis : Prepared via Grignard reaction (EtMgBr) with 3,5-bis(trifluoromethyl)benzaldehyde in THF, yielding 43% after column chromatography .
  • Key Differences: Simpler aliphatic backbone vs. the main compound’s fused aromatic system. Single -OH group vs. multiple phenolic -OH groups in the main compound.
(b) 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (Compound d, )
  • Structure: Naphthalen-2-ol substituted with methylamino and thiophene groups.
  • Key Differences: Thiophene and methylamino substituents introduce sulfur and nitrogen heteroatoms, altering electronic properties. Lacks trifluoromethyl groups, reducing hydrophobicity and metabolic resistance compared to the main compound .

Physicochemical Properties

Property Main Compound 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol Compound d
Molecular Weight ~732 g/mol (estimated) 272.2 g/mol ~313 g/mol (estimated)
Solubility Low (hydrophobic CF₃ groups) Moderate (aliphatic chain improves solubility) Moderate (polar thiophene/NH)
Melting Point High (>200°C, inferred) Not reported Not reported
Hydrogen Bonding Capacity High (two -OH groups) Low (single -OH) Moderate (one -OH, NH group)

Spectroscopic Data

  • 19F NMR : Distinct signals for -CF₃ groups at ~-63 ppm (similar to ’s compound) .
  • 1H NMR : Aromatic protons in naphthalene rings resonate at 6.8–8.5 ppm, with downfield shifts due to -CF₃ and -OH groups.
  • IR Spectroscopy : Broad O-H stretches (~3200 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Stability and Reactivity

  • Chemical Stability: The main compound’s -CF₃ groups deactivate aromatic rings toward electrophilic substitution, enhancing stability compared to non-fluorinated analogs.
  • Thermal Stability: Fused aromatic systems likely increase decomposition temperature relative to aliphatic analogs like the propanol derivative .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions due to its bis(trifluoromethyl)phenyl and hydroxynaphthalenol moieties. A cascade [3,3]-sigmatropic rearrangement strategy, as demonstrated in benzofuran-derived phenolic systems (e.g., benzyloxy-protected intermediates), could be adapted. Key steps include:

  • Protection/deprotection of hydroxyl groups to prevent unwanted side reactions.
  • Palladium-catalyzed cross-coupling for aryl-aryl bond formation, optimized using ligands like SPhos or XPhos.
  • Purification via column chromatography with silica gel or reverse-phase HPLC to isolate stereoisomers.
    Yield improvements require controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and real-time monitoring via TLC or LC-MS .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :

  • Single-crystal X-ray diffraction resolves stereochemistry and confirms the spatial arrangement of trifluoromethyl groups.
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies electronic environments, with ¹⁹F NMR particularly sensitive to trifluoromethyl group orientation.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • UV-Vis and fluorescence spectroscopy assess π-π stacking interactions in the naphthalenol backbone, critical for photophysical applications .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

  • Methodological Answer : Stability studies should include:

  • Forced degradation assays : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal decomposition thresholds.
  • Storage stability : Monitor degradation in solvents (e.g., DMSO, methanol) at -20°C, 4°C, and room temperature over 1–6 months.
    Use LC-MS or HPLC-PDA to quantify degradation products, ensuring compliance with ICH guidelines for analytical validation .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in catalytic or supramolecular systems?

  • Methodological Answer :

  • Computational modeling (DFT calculations) predicts charge distribution and frontier molecular orbitals (HOMO/LUMO), highlighting electrophilic/nucleophilic sites.
  • Kinetic studies under varying catalytic conditions (e.g., Lewis acids, organocatalysts) quantify rate enhancements or inhibitory effects.
  • X-ray crystallography of co-crystals with host molecules (e.g., cyclodextrins) reveals non-covalent interactions (C-F···H, π-stacking) that stabilize supramolecular assemblies .

Q. What experimental and computational approaches can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (MTT, ATP assays) to minimize variability.
  • Molecular docking against proposed targets (e.g., kinases, GPCRs) identifies binding modes; validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Meta-analysis of existing data using tools like RevMan or R to assess heterogeneity and publication bias .

Q. What advanced separation techniques are required to isolate enantiomers or regioisomers of this compound in complex matrices?

  • Methodological Answer :

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA/IB) and polar organic mobile phases (e.g., ethanol/hexane with 0.1% TFA).
  • Capillary electrophoresis (CE) with cyclodextrin additives for high-resolution separation of enantiomers.
  • Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) to pre-contraceutical-grade purity from reaction mixtures .

Q. How can in silico tools predict the environmental fate and toxicity of this compound, given its structural similarity to persistent fluorinated pollutants?

  • Methodological Answer :

  • QSAR models (e.g., EPI Suite, TEST) estimate biodegradation half-lives, bioaccumulation potential (Log Kow), and aquatic toxicity.
  • Molecular dynamics simulations assess interactions with lipid bilayers or proteins (e.g., serum albumin).
  • Metabolite prediction via software like Meteor Nexus to identify potential toxic derivatives (e.g., hydroxylated or de-fluorinated products) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Reactant of Route 2
3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol

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